molecular formula C15H20F3N3O4 B1500708 Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate CAS No. 1185317-13-8

Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate

Cat. No.: B1500708
CAS No.: 1185317-13-8
M. Wt: 363.33 g/mol
InChI Key: FQDYSKMZJNNPKL-UHFFFAOYSA-N
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Description

Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate is a nicotinic acid derivative characterized by a pyridine (nicotinate) core substituted with a methyl ester group at position 2 and a piperidin-4-ylmethyl amino moiety. The compound is stabilized as a trifluoroacetate (TFA) salt, a common counterion used to enhance solubility and crystallinity in pharmaceutical intermediates .

Properties

IUPAC Name

methyl 2-(piperidin-4-ylmethylamino)pyridine-3-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.C2HF3O2/c1-18-13(17)11-3-2-6-15-12(11)16-9-10-4-7-14-8-5-10;3-2(4,5)1(6)7/h2-3,6,10,14H,4-5,7-9H2,1H3,(H,15,16);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDYSKMZJNNPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)NCC2CCNCC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671448
Record name Trifluoroacetic acid--methyl 2-{[(piperidin-4-yl)methyl]amino}pyridine-3-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185317-13-8
Record name Trifluoroacetic acid--methyl 2-{[(piperidin-4-yl)methyl]amino}pyridine-3-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies for Piperidinyl-Nicotinate Derivatives

The synthesis of piperidinyl-substituted nicotinate esters typically involves coupling of a piperidine derivative with a methyl 2-aminonicotinate or its protected precursor. According to patent WO2007015162A1, the preparation involves:

  • Use of nitrogen-protected intermediates to control reactivity during coupling steps.
  • Alkylation of primary amines with chloromethyltrimethylsilane to introduce the piperidin-4-ylmethyl substituent.
  • Subsequent reaction with formaldehyde and a base (e.g., potassium carbonate or tert-butylamine) to form the aminomethyl linkage.
  • Removal of nitrogen protecting groups by conventional methods.
  • Separation of diastereomers formed during synthesis by fractional crystallization, chromatography, or HPLC.
  • Resolution of racemic mixtures into enantiomers by chiral HPLC or fractional crystallization of diastereomeric salts with optically active acids.

This approach allows precise control over stereochemistry and purity of the piperidinyl-nicotinate intermediate.

Preparation of Methyl 2-Methylnicotinate Intermediate

A related key intermediate, methyl 2-methylnicotinate, can be prepared via a two-step acid-catalyzed reaction sequence avoiding malodorous and hazardous reagents such as acrolein. The process involves:

  • Acid-catalyzed reaction of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane to form an aldehyde intermediate.
  • Subsequent reaction of this intermediate with β-aminocrotonic acid ester in an organic solvent at 50-60 °C for 5-7 hours to yield methyl 2-methylnicotinate with >65% yield and >98% purity.
  • Post-reaction concentration, pH adjustment with alkali, extraction, and washing to isolate the product.

While this method is for methyl 2-methylnicotinate, similar principles apply to preparing methyl 2-aminonicotinate derivatives used as precursors for the target compound.

Preparation of the 2,2,2-Trifluoroacetate Salt

Preparation of Methyl Trifluoroacetate

The trifluoroacetate salt formation requires high-purity methyl trifluoroacetate as a reagent or intermediate. The industrial preparation of methyl trifluoroacetate is well-documented and involves:

  • Esterification of trifluoroacetic acid with an excess of methanol.
  • Distillation of the methyl trifluoroacetate/methanol azeotrope.
  • Contacting the azeotrope with excess trifluoroacetic acid and catalytic amounts of a strong mineral acid (e.g., sulfuric or phosphoric acid).
  • Distillation of pure methyl trifluoroacetate at 41-42 °C under controlled pressure.
  • Recycling of residual acids and methanol to improve yield and reduce waste.

This two-step batch process ensures high purity methyl trifluoroacetate, critical for forming the trifluoroacetate salt of the target compound.

Formation of Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-Trifluoroacetate

The final salt formation typically involves:

  • Dissolution of methyl 2-((piperidin-4-ylmethyl)amino)nicotinate free base in an appropriate solvent.
  • Addition of stoichiometric or slight excess amounts of trifluoroacetic acid or methyl trifluoroacetate under controlled temperature.
  • Stirring until complete salt formation occurs.
  • Isolation of the trifluoroacetate salt by crystallization or precipitation.
  • Purification by recrystallization or chromatography if necessary to achieve desired purity and polymorphic form.

Separation of diastereomers or enantiomers may be required before or after salt formation depending on the synthetic route used.

Summary Table of Key Preparation Steps

Step Description Conditions Notes
1 Alkylation of primary amine with chloromethyltrimethylsilane Neat or inert solvent, heating if required Introduces piperidin-4-ylmethyl group
2 Reaction with formaldehyde and base Methanol solvent, base such as K2CO3 or tert-butylamine Forms aminomethyl linkage
3 Removal of nitrogen protecting groups Conventional deprotection methods Yields free amine for coupling
4 Preparation of methyl trifluoroacetate Esterification of trifluoroacetic acid with excess methanol, distillation with acid catalyst Two-step batch process, distill at 41-42 °C
5 Salt formation Mixing free base with trifluoroacetic acid or methyl trifluoroacetate Controlled temperature, crystallization or precipitation
6 Purification and resolution Fractional crystallization, chromatography, chiral HPLC For diastereomer/enantiomer separation

Research Findings and Considerations

  • The use of nitrogen protecting groups and controlled alkylation steps is essential to achieve selective substitution on the piperidine ring and avoid side reactions.
  • The two-step methyl trifluoroacetate preparation process improves purity and yield, critical for pharmaceutical-grade salt formation.
  • Avoidance of hazardous reagents such as acrolein in nicotinate synthesis enhances safety and scalability.
  • Separation of stereoisomers at appropriate stages ensures high enantiomeric purity, important for biological activity and regulatory compliance.
  • Recycling of reagents and catalysts in methyl trifluoroacetate synthesis contributes to cost efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the nicotinic acid moiety may influence metabolic pathways. The trifluoroacetic acid group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Trifluoroacetate Moieties

Key Observations:

Nicotinate vs. Benzyl Carbamate Scaffolds: The target compound’s nicotinate core differs from the benzyl carbamate-phosphoryl structures in . The piperidin-4-ylmethyl group in the target compound may enhance interactions with hydrophobic enzyme pockets compared to simpler piperidinone derivatives (e.g., 4-Piperidinone TFA, MW 213.16 ).

Role of Trifluoroacetate (TFA): TFA counterions improve solubility in polar solvents, as seen in analogs like compounds 109–112 .

Synthetic Complexity :

  • Piperidine-containing analogs in were synthesized via General Procedure H, yielding 56–83% . The target compound’s synthesis likely requires similar deprotection and salt-formation steps, though yields may vary based on steric effects from the nicotinate group.

Physicochemical and Functional Comparisons

Table 2: Inferred Physicochemical Properties

Property Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate TFA (Inferred) Methyl 2-amino-5-(trifluoromethyl)nicotinate 4-Piperidinone TFA
Molecular Weight ~350–400 (estimated) 220.15 213.16
Solubility Moderate in polar solvents (e.g., methanol, DMSO) Likely high in DMSO High in water
Functional Diversity Amino-piperidine, nicotinate Trifluoromethyl, amino Ketone, TFA
Key Insights:
  • Solubility: The TFA salt in the target compound likely enhances solubility in methanol or DMSO, akin to analogs in . However, the bulkier nicotinate-piperidine structure may reduce aqueous solubility compared to 4-Piperidinone TFA .
  • Bioactivity: The amino-piperidine group could mimic bioactive motifs in kinase inhibitors (e.g., ATP-binding site interactions), similar to phosphorylated piperidine derivatives in .

Biological Activity

Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate (CAS No. 1185317-13-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C15H20F3N3O4
  • Molecular Weight : 363.33 g/mol
  • CAS Number : 1185317-13-8

Biological Activity Overview

The compound is structurally related to nicotinic derivatives and exhibits various pharmacological properties. Its biological activity has been studied in several contexts, including:

  • Antifibrotic Activity : Research indicates that compounds with similar structures can inhibit collagen synthesis and exhibit anti-fibrotic properties. For example, studies have shown that certain pyridine derivatives significantly reduce collagen expression in hepatic stellate cells, which are pivotal in liver fibrosis .
  • Neuropharmacological Effects : Similar compounds have been investigated for their effects on neurotransmitter systems. For instance, derivatives that interact with glycine transporters have demonstrated potential in modulating dopaminergic activity within the central nervous system .
  • Anticancer Potential : Some studies suggest that nicotinic derivatives can influence cancer cell proliferation and survival pathways, indicating a potential role in cancer therapy .

Antifibrotic Activity Case Study

A study focused on the antifibrotic properties of related compounds showed that specific modifications to the nicotinic structure enhanced inhibitory effects on collagen synthesis:

CompoundIC50 (μM)Mechanism of Action
Compound A45.69Inhibition of collagen synthesis
Compound B45.81Modulation of TGF-β signaling

These results suggest that methyl 2-((piperidin-4-ylmethyl)amino)nicotinate derivatives may similarly affect fibrotic processes.

Neuropharmacological Effects Study

In a neuropharmacological context, related compounds were tested for their ability to enhance glutamate-mediated neurotransmission:

CompoundDose (mg/kg)Effect
SSR50473410Increased dopamine release in nucleus accumbens

This study highlights the potential for methyl 2-((piperidin-4-ylmethyl)amino)nicotinate derivatives to influence neurotransmitter dynamics, which may be relevant for treating neurodegenerative diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of methyl 2-((piperidin-4-ylmethyl)amino)nicotinate involves several steps, typically starting from nicotinic acid derivatives. The structure-activity relationship studies indicate that modifications at the piperidine ring can significantly affect biological activity, particularly in terms of receptor affinity and selectivity.

Q & A

Q. Table 1: Example DOE Parameters for Condensation Optimization

FactorLow LevelHigh LevelOptimal Range (Identified)
Temperature (°C)6010080–90
Base (eq.)1.03.02.2–2.5
Reaction Time (hrs)124824–36

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy: Confirm proton environments (e.g., piperidine CH₂, methyl ester) in CDCl₃ or DMSO-d₆ .
  • Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for free base or [M+TFA]⁻ for the salt) .
  • HPLC with UV/Vis Detection: Monitor purity using reverse-phase C18 columns and TFA-containing mobile phases (0.1% TFA in H₂O/ACN) .

Critical Parameters:

  • Column Choice: C18 for polar intermediates.
  • Mobile Phase: Adjust pH with TFA to enhance peak resolution .

Advanced: How can computational chemistry predict reactivity or guide derivative design?

Methodological Answer:

Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify reactive sites (e.g., nucleophilic NH or electrophilic ester groups) .

Reaction Path Search: Apply nudged elastic band (NEB) methods to map energy profiles for condensation or hydrolysis steps .

In Silico Derivative Screening: Modify substituents (e.g., fluorination of the pyridine ring) and calculate binding affinities using molecular docking (e.g., AutoDock Vina) .

Q. Table 2: Key Computational Parameters

MethodApplicationSoftware Example
DFT (B3LYP/6-31G*)Transition-state modelingGaussian, ORCA
NEBReaction pathway mappingASE, VASP
Molecular DockingBinding affinity predictionAutoDock Vina, Schrödinger

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Standardize Assay Conditions: Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature .

Dose-Response Curves: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values and compare slopes for mechanistic insights .

Orthogonal Assays: Validate results with complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Case Study:
If one study reports agonist activity and another antagonist effects, test the compound across multiple cell lines (e.g., HEK293 vs. CHO) to identify receptor subtype specificity .

Advanced: What strategies exist for scaling up synthesis while maintaining yield?

Methodological Answer:

Process Intensification: Optimize mixing efficiency (e.g., continuous flow reactors) to reduce side reactions .

In-line Monitoring: Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time feedback .

Membrane Separation: Implement nanofiltration or reverse osmosis to purify intermediates without thermal degradation .

Q. Table 3: Scale-up Considerations

ParameterLab ScalePilot/Industrial Scale
Reactor TypeBatch (Round-bottom)Continuous Flow
PurificationColumn ChromatographyCentrifugal Partition Chromatography
MonitoringOffline HPLCIn-line FTIR

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Liquid-Liquid Extraction: Separate the free base from unreacted starting materials using dichloromethane/water phases .
  • Ion-Exchange Chromatography: Isolate the TFA salt using strong cation-exchange resins (e.g., Dowex 50WX2) .
  • Recrystallization: Use ethanol/water mixtures to enhance crystalline purity .

Critical Tip:
Avoid excessive TFA during salt formation, as residual acid can degrade the ester moiety. Neutralize with aqueous NaHCO₃ before lyophilization .

Advanced: How to analyze stability under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies:

  • Acidic/Base Hydrolysis: Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hrs .
  • Oxidative Stress: Treat with 3% H₂O₂ at 25°C for 6 hrs .

Kinetic Modeling: Use Arrhenius plots (log k vs. 1/T) to predict shelf-life at 25°C from accelerated stability data (40–60°C) .

Q. Table 4: Stability Testing Protocol

ConditionParametersAnalytical Method
pH 2.0, 40°C, 24 hrsHydrolysis of esterHPLC-MS
3% H₂O₂, 25°C, 6 hrsOxidation of amineNMR (disappearance of NH peak)

Advanced: How can DOE optimize multi-step synthesis protocols?

Methodological Answer:

Define Critical Quality Attributes (CQAs): Purity (>98%), yield (>70%), and residual solvent levels.

Screen Variables: Use Plackett-Burman designs to identify significant factors (e.g., solvent polarity, catalyst loading) .

Response Surface Methodology (RSM): Apply central composite designs to model non-linear relationships and determine optimal conditions .

Example Workflow:

  • Step 1: Condensation (DOE variables: temperature, base, time).
  • Step 2: Salt formation (DOE variables: TFA equivalents, solvent ratio).

Q. Table 5: Multi-step DOE Framework

StepVariablesResponse
1Temperature, base, timeYield, impurity profile
2TFA eq., solvent ratioSalt purity, crystallinity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate

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